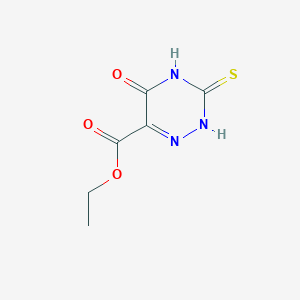![molecular formula C19H21N3O2S B1224210 3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224210.png)
3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide is a member of thioureas.
Aplicaciones Científicas De Investigación
Synthesis Techniques : A high-yield synthesis of related compounds like (S)-BZM and (S)-IBZM, which are precursors for radiopharmaceuticals, has been developed. This process, starting from 2,6-dimethoxybenzoic acid, demonstrates the compound's role in the synthesis of medical imaging agents (Bobeldijk et al., 1990).
Neuroleptic Activity : Certain benzamides, which are structurally related to the compound , have been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced behavior in rats, showing a correlation between structure and activity, indicating their potential as antipsychotic drugs (Iwanami et al., 1981).
Electrochemical Applications : In another study, a related compound, Sulipride, was used as an electroactive material for a PVC-based Zn2+-selective electrode, highlighting its potential application in electrochemical sensors (Saleh & Gaber, 2001).
Endocrinological Effects : Substituted orthoveratramides, which include derivatives similar to the compound , have shown significant endocrinological effects, such as blocking estrus in rats and inhibiting certain cell formations in the pituitary (Justin‐Besançon et al., 1978).
Antipsychotic Potential : A study on benzamides related to the compound found that certain derivatives are more active than linear benzamides in neuroleptic applications. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was identified as particularly potent, suggesting potential use in treating psychosis (Högberg et al., 1990).
Conformational Studies : Theoretical conformational studies on dopamine antagonistic benzamide drugs, including derivatives of the compound , help in understanding their interaction with dopamine receptors, which is crucial for developing neuroleptic medications (van de Waterbeemd & Testa, 1983).
Propiedades
Nombre del producto |
3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide |
|---|---|
Fórmula molecular |
C19H21N3O2S |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
3-methoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-24-15-8-6-7-14(13-15)18(23)21-19(25)20-16-9-2-3-10-17(16)22-11-4-5-12-22/h2-3,6-10,13H,4-5,11-12H2,1H3,(H2,20,21,23,25) |
Clave InChI |
YQJXMBLPZUBEAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



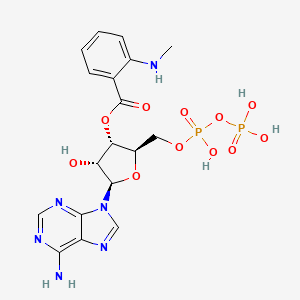
![2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol](/img/structure/B1224131.png)
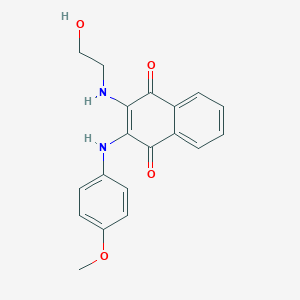
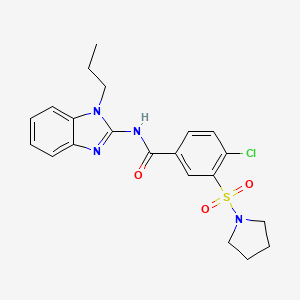
![Isopropyl (3-oxo-1-{[(2-thienylcarbonyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B1224134.png)
![1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea](/img/structure/B1224135.png)
![4-(2,4-Dichlorophenyl)-2-[(1-oxo-2-phenylethyl)amino]-3-thiophenecarboxamide](/img/structure/B1224137.png)
![5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224139.png)
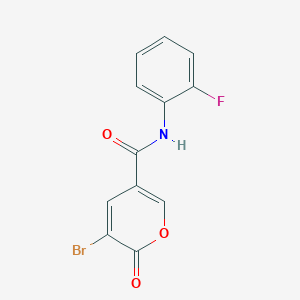
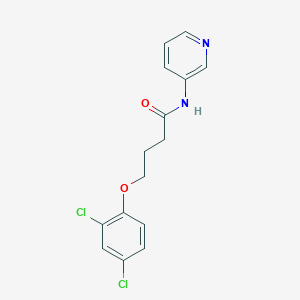
![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)
![1-(4-Acetylphenyl)-3-[(4-nitrophenyl)sulfonylamino]urea](/img/structure/B1224147.png)
![4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B1224148.png)
